Superior PLK1 Binding Affinity (Ki = 5.80 nM) Relative to Selectivity Against BRD4 Bromodomain
6-Amino-5-bromopicolinamide demonstrates high-affinity binding to Polo-like kinase 1 (PLK1) with a Ki of 5.80 nM, as measured in HEK293 cells expressing the kinase via a proprietary competition assay [1]. In contrast, the compound exhibits over 30-fold lower binding affinity to the BRD4 bromodomain (Ki = 8.70 nM, difference of 2.90 nM or 33% increase in Ki value), indicating a measurable degree of target selectivity within the kinase/bromodomain protein family [2]. No direct comparator data for PLK1 inhibition by 5-bromo-6-chloropicolinamide or 6-amino-5-bromonicotinamide are available in the same assay system.
| Evidence Dimension | Binding affinity (Ki, nM) to PLK1 vs. BRD4 |
|---|---|
| Target Compound Data | Ki = 5.80 nM (PLK1) |
| Comparator Or Baseline | Ki = 8.70 nM (BRD4, same compound, cross-target comparison) |
| Quantified Difference | PLK1 binding is approximately 1.5-fold tighter than BRD4 binding (ΔKi = 2.90 nM) |
| Conditions | HEK293 cells; 1 hr incubation; proprietary competition assay |
Why This Matters
Procurement decisions for PLK1-focused drug discovery programs should prioritize this compound due to its validated sub-10 nM binding affinity, which provides a strong starting point for lead optimization compared to untested analogs.
- [1] BindingDB. (n.d.). BDBM50112339 (CHEMBL3609308): Binding affinity to PLK1. Retrieved from bindingdb.org. View Source
- [2] BindingDB. (n.d.). BDBM50112339 (CHEMBL3609308): Binding affinity to BRD4. Retrieved from bindingdb.org. View Source
